2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one
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Overview
Description
2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a dimethylpyrazolone core, and a nitro substituent
Preparation Methods
The synthesis of 2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide, 1,5-dimethyl-1H-pyrazol-3(2H)-one, and nitric acid.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence
Biological Activity
2-(2-Fluorobenzyl)-1,5-dimethyl-4-nitro-1H-pyrazol-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H12FN3O3
- Molecular Weight : 263.24 g/mol
- CAS Number : 33400-49-6
- Key Functional Groups : Pyrazolone ring, nitro group, and fluorobenzyl moiety.
These features contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with a pyrazolone core exhibit a variety of biological activities, including:
- Anticancer Activity : Certain derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Compounds in this class have been studied for their ability to inhibit pro-inflammatory pathways.
- Enzyme Inhibition : Specific derivatives have been identified as inhibitors of key enzymes involved in disease processes.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the fluorobenzyl group is critical for enhancing lipophilicity and improving binding affinity to target proteins.
Substituent | Effect on Activity |
---|---|
Fluorine at ortho position | Increases potency due to electron-withdrawing effects |
Nitro group | Enhances reactivity and potential for enzyme inhibition |
Methyl groups | Influence solubility and bioavailability |
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry indicated that pyrazolone derivatives with similar structures exhibited significant cytotoxicity against breast cancer cell lines, suggesting that this compound may share this property .
- Enzyme Inhibition : Research demonstrated that compounds with a similar pyrazolone framework effectively inhibited cyclooxygenase enzymes (COX), leading to reduced inflammatory responses in vitro. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds in models of neuroinflammation, indicating that modifications to the pyrazolone core could enhance neuroprotective effects .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-1,5-dimethyl-4-nitropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3/c1-8-11(16(18)19)12(17)15(14(8)2)7-9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKDAFSOAFLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)CC2=CC=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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